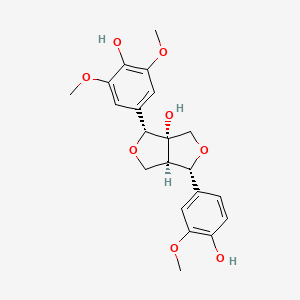
Fraxiresinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fraxiresinol is a naturally occurring lignan, a type of polyphenolic compound, found in various plants. It is known for its potential health benefits and bioactive properties. This compound is often studied for its antioxidant, anti-inflammatory, and anticancer activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Fraxiresinol can be synthesized through several chemical routes. One common method involves the use of column chromatographic techniques to isolate and purify the compound from plant sources such as Ilex pubescens . The structures are identified by physicochemical properties and spectral data .
Industrial Production Methods
Industrial production of this compound typically involves the extraction from natural sources. The process includes solvent extraction, followed by purification using techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Fraxiresinol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at the hydroxyl groups of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohol derivatives.
Scientific Research Applications
Fraxiresinol has a wide range of scientific research applications:
Chemistry: Used as a model compound to study lignan biosynthesis and metabolism.
Biology: Investigated for its role in plant defense mechanisms and its impact on plant growth and development.
Industry: Used as an additive in pharmaceuticals and cosmetics due to its bioactive properties.
Mechanism of Action
Fraxiresinol exerts its effects through various molecular targets and pathways. It is known to interact with enzymes and receptors involved in oxidative stress and inflammation. The compound can modulate the activity of key enzymes such as α-glucosidase and α-amylase, which are involved in glucose metabolism . Additionally, this compound can influence signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer effects.
Comparison with Similar Compounds
Fraxiresinol is unique among lignans due to its specific structural features and bioactive properties. Similar compounds include:
Sesamin: Another lignan with antioxidant and anti-inflammatory properties.
Matairesinol: Known for its potential anticancer effects.
Secoisolariciresinol: Studied for its cardiovascular benefits.
This compound stands out due to its higher potency in certain bioactivities and its presence in specific plant sources.
Properties
Molecular Formula |
C21H24O8 |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
(3R,3aS,6S,6aR)-3-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol |
InChI |
InChI=1S/C21H24O8/c1-25-15-6-11(4-5-14(15)22)19-13-9-28-20(21(13,24)10-29-19)12-7-16(26-2)18(23)17(8-12)27-3/h4-8,13,19-20,22-24H,9-10H2,1-3H3/t13-,19-,20-,21-/m1/s1 |
InChI Key |
IIWORNRJBHZPOA-PJBPFLDMSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@@H]2[C@]3(CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O)OC)O |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3(COC(C3CO2)C4=CC(=C(C=C4)O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


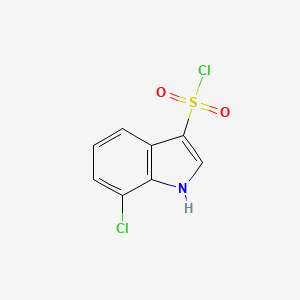
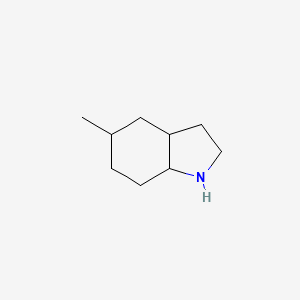
![1,8,12-Triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B13069278.png)
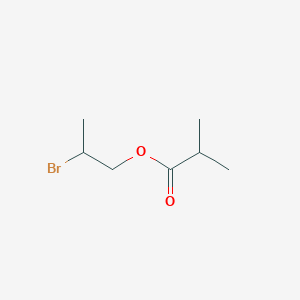
![5-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13069283.png)
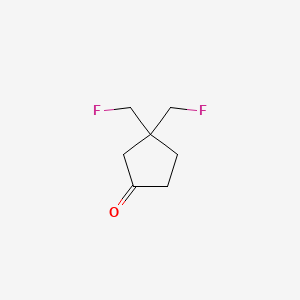
![(3S)-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride](/img/structure/B13069297.png)
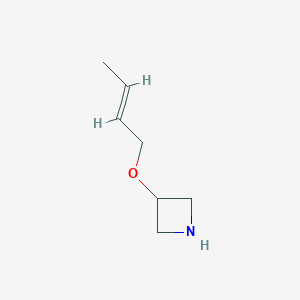
![(5Z)-5-{[2-(4-fluorophenoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B13069306.png)
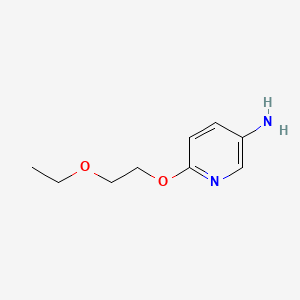
![4-[(4-Bromooxolan-3-yl)oxy]oxane](/img/structure/B13069312.png)
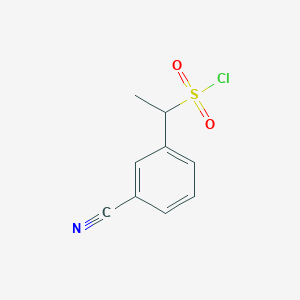
![Spiro[3.5]non-5-en-7-one](/img/structure/B13069343.png)

